(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
CAS No.: 1286776-82-6
Cat. No.: VC2718521
Molecular Formula: C13H21BN2O3Si
Molecular Weight: 292.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286776-82-6 |
|---|---|
| Molecular Formula | C13H21BN2O3Si |
| Molecular Weight | 292.22 g/mol |
| IUPAC Name | [1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C13H21BN2O3Si/c1-20(2,3)8-7-19-10-16-12(14(17)18)9-11-5-4-6-15-13(11)16/h4-6,9,17-18H,7-8,10H2,1-3H3 |
| Standard InChI Key | DQFVCHOOFJTJTA-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O |
Introduction
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a complex organic compound with a specific CAS number of 1286776-82-6. This compound is primarily used in research and development, particularly in the field of organic synthesis and pharmaceutical chemistry. It is crucial to understand its chemical properties, synthesis methods, and potential applications to fully appreciate its significance.
Safety and Handling
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
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Precautionary Statements: P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
Synthesis Methods
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves the conversion of a suitable pyrrolo[2,3-b]pyridine precursor into its boronic acid derivative. This process may involve lithiation followed by reaction with a boron source, such as triisopropyl borate, and subsequent hydrolysis.
Applications
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Pharmaceutical Chemistry: This compound can serve as an intermediate in the synthesis of complex pharmaceutical molecules, leveraging the versatility of boronic acids in cross-coupling reactions.
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Organic Synthesis: Useful in the construction of complex heterocyclic systems, particularly those containing pyrrolo[2,3-b]pyridine cores.
Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1286776-82-6 |
| Molecular Formula | C13H21BN2O3Si |
| Molecular Weight | 292.21 g/mol |
| Storage Conditions | Inert atmosphere, -20°C |
Potential Applications
Given its structure, this compound is likely to be involved in research related to:
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Cross-Coupling Reactions: Utilized in Suzuki-Miyaura reactions to form complex biaryl systems.
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Pharmaceutical Synthesis: Intermediate in the synthesis of drugs targeting specific biological pathways.
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